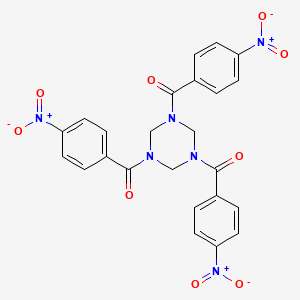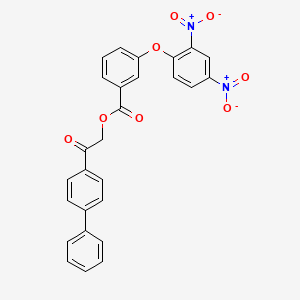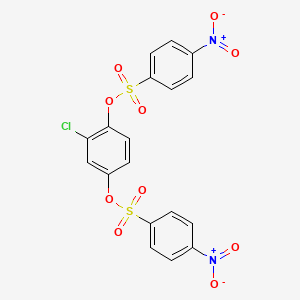
2-Chlorobenzene-1,4-diyl bis(4-nitrobenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate is a complex organic compound characterized by the presence of chloro, nitro, and sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate typically involves multiple steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using chlorine gas or other chlorinating agents.
Sulfonation: The sulfonyl groups are added through sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid.
Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions.
化学反応の分析
Types of Reactions
2-Chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-クロロベンゼン-1,4-ジイルビス(4-ニトロベンゼンスルホネート)は、科学研究において様々な用途があります。
有機合成: より複雑な有機分子の合成における中間体として使用されます。
材料科学:
生物学的研究: 生物活性と生体分子との相互作用の可能性について調査されています。
工業化学: 染料、顔料、その他の工業用化学品の製造に使用されます。
作用機序
2-クロロベンゼン-1,4-ジイルビス(4-ニトロベンゼンスルホネート)の作用機序は、求電子置換反応と求核置換反応に関与する能力に関係しています。ニトロ基は、これらの反応中に形成される遷移状態と中間体を安定化させることにより、化合物の反応性を高めます。関与する分子標的と経路は、研究されている特定の反応と用途によって異なります。
類似化合物との比較
類似化合物
2,4-ジニトロクロロベンゼン: 構造は似ていますが、スルホネート基がありません。
4-ニトロベンゼンスルホン酸: スルホネート基を含みますが、クロロベンゼンコアがありません。
2-クロロベンゼン-1,4-ジオール: この化合物の前駆体であり、ニトロ基とスルホネート基がありません。
独自性
2-クロロベンゼン-1,4-ジイルビス(4-ニトロベンゼンスルホネート)は、クロロベンゼン、ニトロ、スルホネート基が1つの分子に組み合わされているという点でユニークです。
特性
分子式 |
C18H11ClN2O10S2 |
|---|---|
分子量 |
514.9 g/mol |
IUPAC名 |
[3-chloro-4-(4-nitrophenyl)sulfonyloxyphenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H11ClN2O10S2/c19-17-11-14(30-32(26,27)15-6-1-12(2-7-15)20(22)23)5-10-18(17)31-33(28,29)16-8-3-13(4-9-16)21(24)25/h1-11H |
InChIキー |
LJHJAXNOPPSJTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=CC(=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


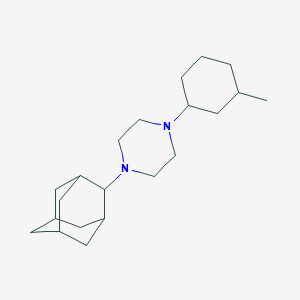
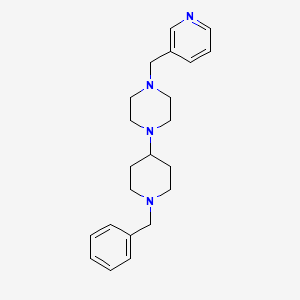
![Biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone](/img/structure/B10887156.png)
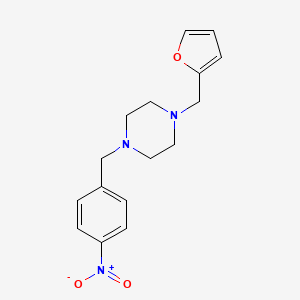
![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine](/img/structure/B10887183.png)
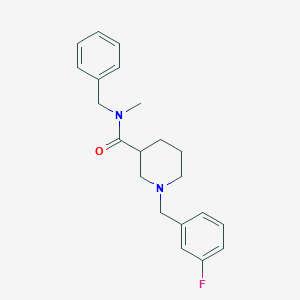
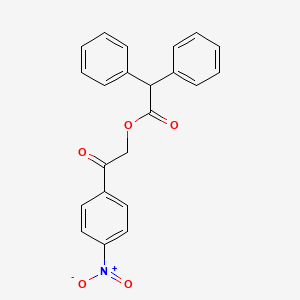
![(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10887212.png)
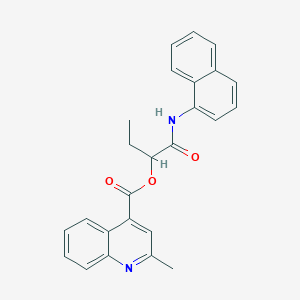
![N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B10887229.png)
![1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10887234.png)
